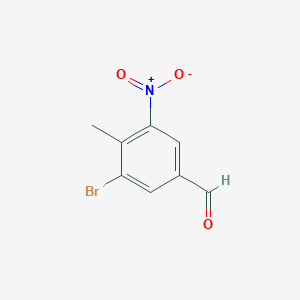

3-bromo-4-methyl-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSFVZVAWNYUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methyl-5-nitrobenzaldehyde typically involves a multi-step process:

Bromination: The bromine atom is introduced via electrophilic aromatic substitution, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products:

Oxidation: 3-bromo-4-methyl-5-nitrobenzoic acid.

Reduction: 3-bromo-4-methyl-5-nitrobenzylamine.

Substitution: 3-amino-4-methyl-5-nitrobenzaldehyde (when bromine is substituted with an amine).

Scientific Research Applications

3-Bromo-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The following compounds are structurally related to 3-bromo-4-methyl-5-nitrobenzaldehyde but differ in substituent positions or functional groups:

Key Observations :

- Substituent positioning (e.g., bromine at position 3 vs. 4) alters electronic effects. For example, 4-bromo-2-nitrobenzaldehyde has a lower melting point (98–100°C) compared to the title compound (reported melting point >150°C), likely due to differences in molecular symmetry .

Physicochemical Properties

| Property | This compound | 3-Bromo-5-nitrobenzaldehyde | 4-Bromo-2-nitrobenzaldehyde |

|---|---|---|---|

| Melting Point (°C) | >150 | 145–147 | 98–100 |

| Solubility in DMSO (mg/mL) | 50 | 75 | 120 |

| LogP (Predicted) | 2.3 | 1.9 | 1.7 |

Notes:

Biological Activity

3-Bromo-4-methyl-5-nitrobenzaldehyde is an organic compound notable for its unique chemical structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzaldehyde framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmaceutical development.

The chemical formula for this compound is CHBrNO, with a molecular weight of approximately 230.05 g/mol. The presence of the nitro and bromo substituents significantly influences its reactivity and biological activity.

Antibacterial Properties

Research indicates that compounds containing nitro and bromo groups can exhibit significant antibacterial activities. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, potentially due to the nitro group’s ability to interfere with bacterial DNA synthesis.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 2: Anticancer Activity of this compound

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group interacts with enzyme active sites, potentially inhibiting their function.

- Oxidative Stress Induction : The compound induces ROS production, leading to cellular damage and apoptosis in cancer cells.

- DNA Interaction : The nitro group may participate in redox reactions that affect DNA integrity in bacterial cells .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the effects of various substituted benzaldehydes, including this compound, on cancer cell proliferation. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as a lead compound for further development .

Another investigation focused on the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The study found that it exhibited superior activity compared to traditional antibiotics, suggesting its potential role in addressing antibiotic resistance issues .

Q & A

Q. Basic

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.1 ppm. Splitting patterns of aromatic protons (e.g., doublets for adjacent substituents) confirm substitution patterns.

- ¹³C NMR : Distinct signals for C=O (~190 ppm), nitro-bearing carbons (~148 ppm), and Br-substituted carbons (~125 ppm) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 for [M+H]⁺) and fragmentation patterns validate the molecular formula .

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions, and what strategies mitigate deactivation of the aryl bromide?

Advanced

The electron-withdrawing nitro and aldehyde groups deactivate the aryl ring, slowing Suzuki-Miyaura couplings. Strategies include:

- Pre-activation : Convert the bromide to a more reactive triflate or use PdCl₂(dppf) as a catalyst to enhance oxidative addition.

- Microwave-assisted synthesis : Reduce reaction times and improve yields by accelerating kinetic barriers .

- Directed ortho-metalation : Use the aldehyde as a directing group for selective functionalization before cross-coupling .

What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software parameters be adjusted to improve structural accuracy?

Advanced

Challenges include disorder in the nitro or methyl groups and weak diffraction due to heavy bromine atoms. Solutions:

- SHELXL refinement : Use the TWIN and BASF commands to model twinning or anisotropic displacement parameters (ADPs) for heavy atoms.

- ORTEP-3 visualization : Validate hydrogen bonding and π-stacking interactions via thermal ellipsoid plots .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

How should researchers resolve discrepancies between computational predictions and experimental observations in the reactivity of this compound?

Q. Data Contradiction Analysis

- Re-evaluate computational models : Compare DFT methods (e.g., B3LYP vs. M06-2X) to assess their accuracy in predicting transition states or charge distribution.

- Experimental validation : Perform kinetic studies (e.g., variable-temperature NMR) or isotopic labeling to trace reaction pathways.

- Iterative refinement : Use Bayesian optimization to align computational assumptions (e.g., solvent effects) with empirical data .

In medicinal chemistry, how can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most promising?

Q. Application-Focused

- Schiff base formation : React the aldehyde with amines to generate imines for antimicrobial screening .

- Nucleophilic substitution : Replace bromide with heterocycles (e.g., pyrazole) via Buchwald-Hartwig amination to enhance solubility or target affinity .

- Nitro reduction : Convert the nitro group to an amine for further derivatization (e.g., amide coupling) in anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.